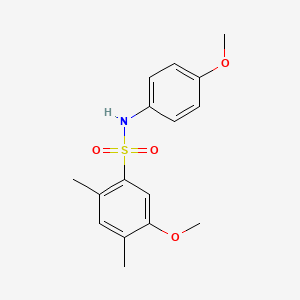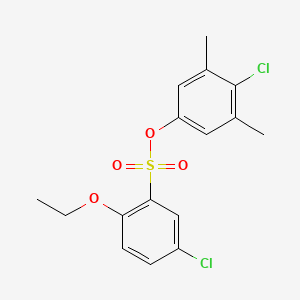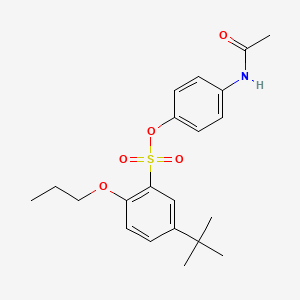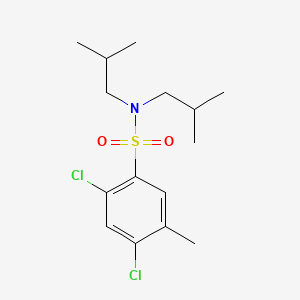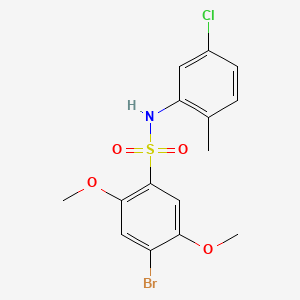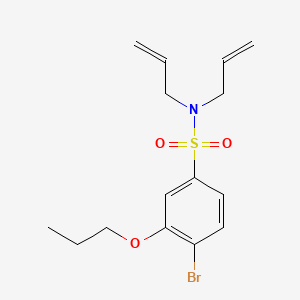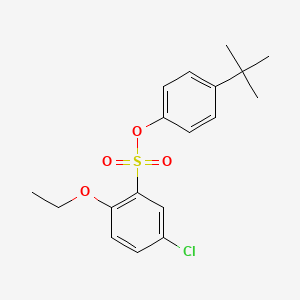
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as TBPEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPEBS is a sulfonate ester that is used as a reagent in organic synthesis and as a substrate for enzyme assays. In
Wirkmechanismus
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, an enzyme that catalyzes the hydrolysis of sulfonate esters. Upon hydrolysis, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate releases 5-chloro-2-ethoxybenzene-1-sulfonic acid, which can be detected using various analytical techniques. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used to study the mechanism of arylsulfatase activity and to identify potential inhibitors of this enzyme.
Biochemical and Physiological Effects:
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does not have any known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions. However, it should be handled with care as it can cause eye and skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is a stable, non-toxic compound that is easy to handle and store. It is also relatively inexpensive and readily available from commercial suppliers. However, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does have some limitations. It is not soluble in water and requires the use of organic solvents for dissolution. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate may not be suitable for all enzyme assays as it is only a substrate for arylsulfatase.
Zukünftige Richtungen
There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential application is in the development of new arylsulfatase inhibitors for use in drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a starting point for the synthesis of new sulfonate esters that may have improved inhibitory activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used to study the mechanism of other sulfatase enzymes, which may have implications for the treatment of certain diseases. Finally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a building block for the synthesis of other sulfonate esters, which may have applications in materials science and other fields.
Conclusion:
In conclusion, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a sulfonate ester that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is relatively straightforward, and it has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, and its hydrolysis can be used to study the mechanism of this enzyme and to identify potential inhibitors. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments, including its stability, non-toxicity, and availability from commercial suppliers. However, it does have some limitations, including its solubility and specificity for arylsulfatase. There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research, including the development of new arylsulfatase inhibitors and the synthesis of other sulfonate esters.
Synthesemethoden
The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves the reaction of 4-tert-butylphenol with 5-chloro-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate as a white solid in good yield. The purity of the product can be confirmed by NMR spectroscopy and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other sulfonate esters. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has also been used as a substrate for enzyme assays, particularly for the detection of arylsulfatase activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in drug discovery as a potential inhibitor of arylsulfatase, which is involved in the metabolism of certain drugs.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-22-16-11-8-14(19)12-17(16)24(20,21)23-15-9-6-13(7-10-15)18(2,3)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYLXKMRCKZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


